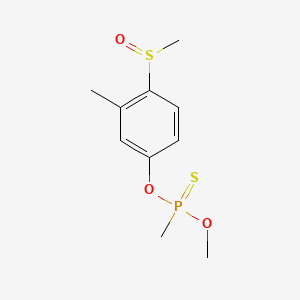
Phosphonothioic acid, methyl-, O-methyl O-(4-(methylsulfinyl)-m-tolyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfinyl)phenyl]ester is a heterocyclic organic compound with the molecular formula C10H15O4PS2. It is known for its unique chemical structure, which includes a thiophosphonic acid ester and a methylsulfinyl phenyl group. This compound is used primarily in research and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfinyl)phenyl]ester typically involves the reaction of methylthiophosphonic dichloride with 3-methyl-4-(methylsulfinyl)phenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
Methylthiophosphonic dichloride+3-methyl-4-(methylsulfinyl)phenol→Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfinyl)phenyl]ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of continuous flow reactors and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfinyl)phenyl]ester undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: The major product is the sulfone derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the substituent introduced to the phenyl ring.
Scientific Research Applications
Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfinyl)phenyl]ester is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Employed in the development of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfinyl)phenyl]ester involves its interaction with specific molecular targets. The thiophosphonic acid ester group can interact with enzymes and proteins, potentially inhibiting their activity. The methylsulfinyl phenyl group may also contribute to its biological effects by modulating oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- Phosphorothioic acid, O,O-dimethyl O-[3-methyl-4-(methylsulfonyl)phenyl]ester
- Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfonyl)phenyl]ester
Uniqueness
Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfinyl)phenyl]ester is unique due to its combination of a thiophosphonic acid ester and a methylsulfinyl phenyl group. This structural arrangement imparts distinctive chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
6552-19-8 |
|---|---|
Molecular Formula |
C10H15O3PS2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
methoxy-methyl-(3-methyl-4-methylsulfinylphenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H15O3PS2/c1-8-7-9(13-14(3,15)12-2)5-6-10(8)16(4)11/h5-7H,1-4H3 |
InChI Key |
DHPHGWYFHFFKAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=S)(C)OC)S(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















